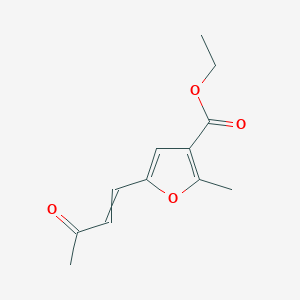
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine
Übersicht
Beschreibung
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine, also known as EMB-tetrahydropyran-4-amine, is a compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as tetrahydropyran-4-amines and is a derivative of the natural product tetrahydropyran. The compound has been used in a variety of research applications and has been studied for its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Human Urinary Carcinogen Metabolites and Cancer Research
Research demonstrates the significance of measuring human urinary carcinogen metabolites for acquiring valuable insights into the interactions between tobacco and cancer. The utility of these assays is emphasized for providing information regarding carcinogen dosage, distinguishing exposed from non-exposed individuals, and comprehending carcinogen metabolism in humans. Such biomarkers are pivotal in future studies concerning tobacco, cancer, new tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human exposure to environmental tobacco smoke (Hecht, 2002).
The Chemistry and Applications of 4-(Dicyanomethylene)-3-Methyl-l-Phenyl-2-Pyrazoline-5-Ones
The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives renders it an essential building block for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound allows for mild reaction conditions, facilitating the generation of various heterocyclic compounds and dyes. This demonstrates the compound's versatility and potential in chemical synthesis and dye production (Gomaa & Ali, 2020).
Pharmacological Interest in Morpholine and Pyran Derivatives
Morpholine and pyran derivatives play a significant role in pharmacology due to their wide spectrum of pharmacological activities. The morpholine moiety, present in various organic compounds, has been extensively studied for its pharmacological potentials. Pyrans and their analogues hold a prominent position owing to their diverse applications. This review highlights the current trends in morpholine and pyran analogues, revealing their potent pharmacophoric activities and supporting researchers in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Hemoglobin Adducts of Aromatic Amines and Tobacco Exposure
The study of hemoglobin adducts of aromatic amines in nonsmokers and smokers provides evidence for the metabolic activation of these amines, some of which are known human bladder carcinogens. The occurrence of these amines in blood as hemoglobin adducts signifies their potential role in cancer development, particularly in the context of cigarette smoking and bladder cancer. This research combines epidemiological methods and chemical analyses to establish a biochemical foundation for the observed association between cigarette smoking and bladder cancer (Bryant et al., 1988).
Eigenschaften
IUPAC Name |
(2S,4R)-N-ethyl-2-[2-(4-methoxyphenyl)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-21-16-12-13-23-20(14-16)19-7-5-4-6-18(19)15-8-10-17(22-2)11-9-15/h4-11,16,20-21H,3,12-14H2,1-2H3/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXRRNOQMCUOL-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)


![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)



![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)





